2-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole
CAS No.: 2549044-32-6
Cat. No.: VC11845174
Molecular Formula: C19H26N4O2S
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549044-32-6 |
|---|---|
| Molecular Formula | C19H26N4O2S |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | 2-(5-cyclopropylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1-propan-2-ylbenzimidazole |
| Standard InChI | InChI=1S/C19H26N4O2S/c1-13(2)23-18-6-4-3-5-17(18)20-19(23)21-9-14-11-22(12-15(14)10-21)26(24,25)16-7-8-16/h3-6,13-16H,7-12H2,1-2H3 |
| Standard InChI Key | CQCIJNJQBKVCNM-UHFFFAOYSA-N |
| SMILES | CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)C5CC5 |
| Canonical SMILES | CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)C5CC5 |
Introduction
Overview of the Compound
The compound 2-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a complex heterocyclic molecule. Its structure suggests it combines several functional groups and structural motifs:
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Cyclopropanesulfonyl group: A sulfonyl group attached to a cyclopropane ring, which may contribute to the compound's chemical reactivity and polarity.
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Octahydropyrrolo[3,4-c]pyrrole scaffold: A bicyclic amine structure that introduces rigidity and potential biological activity.
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1H-Benzodiazole core: A fused aromatic ring system with nitrogen atoms, often associated with pharmacological properties such as enzyme inhibition or receptor binding.
Pharmacological Relevance
Compounds containing benzodiazole and pyrrolopyrrole scaffolds are frequently studied for their biological activities. The inclusion of sulfonyl groups and cyclopropane rings can enhance binding affinity to biological targets due to increased polarity and steric effects. Potential applications include:
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Anti-inflammatory agents: Benzodiazoles have been shown to inhibit enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).
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Antimicrobial agents: Sulfonyl-containing compounds often exhibit antibacterial or antifungal properties.
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CNS-active drugs: Benzodiazoles are known for their activity on central nervous system (CNS) receptors, such as GABA-A.
Synthetic Intermediates
The compound's structure suggests it could be used as an intermediate in organic synthesis for creating more complex molecules with pharmaceutical applications.
Functional Groups
The molecule contains:
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A cyclopropane ring, which is highly strained and reactive.
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A sulfonyl group, contributing to hydrophilicity and hydrogen bonding.
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A benzodiazole ring system, providing aromaticity and potential π-stacking interactions.
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A secondary amine within the pyrrolopyrrole structure.
Molecular Characteristics
Although exact data is unavailable, general predictions include:
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Molecular weight: Likely between 300–500 g/mol.
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LogP (lipophilicity): Moderate due to the balance between polar sulfonyl groups and nonpolar aromatic/cyclopropane regions.
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Hydrogen bond donors/acceptors: Multiple sites for interaction with biological targets.
Synthesis
Efficient synthetic routes would likely involve:
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Construction of the benzodiazole core via condensation reactions.
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Formation of the octahydropyrrolo[3,4-c]pyrrole scaffold through cyclization methods.
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Introduction of the cyclopropanesulfonyl group via sulfonation reactions.
Biological Testing
Future studies should focus on:
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Screening for enzyme inhibition (e.g., LOX or COX).
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Evaluating antimicrobial and antifungal activity.
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Assessing CNS activity through receptor binding assays.
Data Table (Hypothetical Predictions)
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₂₀N₄O₂S |
| Molecular Weight | ~340–360 g/mol |
| LogP | ~2–4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Solubility | Moderate in polar organic solvents |
| Stability | Sensitive to acidic/basic conditions |
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